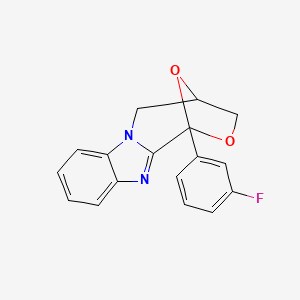
4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound It features a unique structure that includes an oxazepine ring fused with a benzimidazole moiety, and a fluorophenyl group attached to the oxazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the benzimidazole core.
Formation of the Oxazepine Ring: The oxazepine ring can be formed by cyclization reactions involving the benzimidazole core and suitable reagents such as epoxides or aziridines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazepine rings.
Reduction: Reduction reactions can occur, especially at the fluorophenyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions (acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: Use as a probe to study various biochemical pathways and mechanisms.
Industrial Chemistry:
作用機序
The mechanism of action of 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, which are used as antiparasitic agents.
Oxazepine Derivatives: Compounds with an oxazepine ring, such as oxcarbazepine, which is used as an anticonvulsant.
Uniqueness
4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combined structural features of benzimidazole and oxazepine rings, along with the presence of a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
76099-10-0 |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H13FN2O2/c18-12-5-3-4-11(8-12)17-16-19-14-6-1-2-7-15(14)20(16)9-13(22-17)10-21-17/h1-8,13H,9-10H2 |
InChIキー |
RDJZPACKCBDPPF-UHFFFAOYSA-N |
正規SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
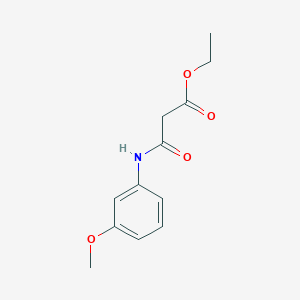
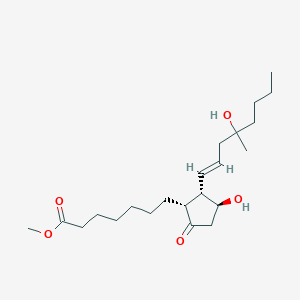
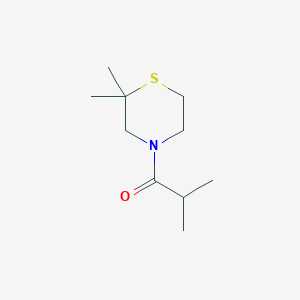
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
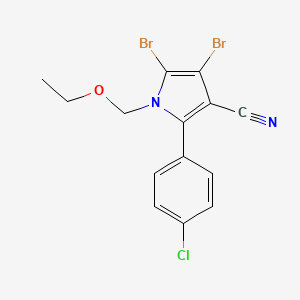
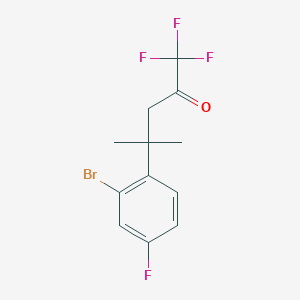

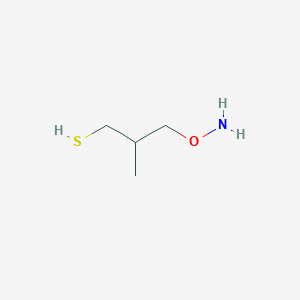

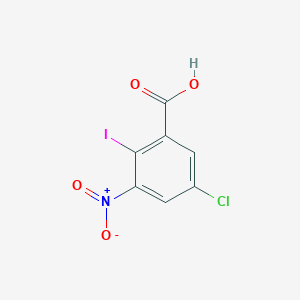
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
